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Compound of Interest

Compound Name: LP117

Cat. No.: B1675261

Disclaimer: The initial search for "LP117" did not yield a specific chemical entity. However,
extensive research has identified two promising drug candidates with similar nomenclature, LP-
118 and LP352 (Bexicaserin), which are likely the subject of interest. This guide provides a
comprehensive overview of the available technical information on these two compounds.

Part 1: LP-118 - A Novel B-cell Lymphoma 2 (Bcl-2)
and B-cell Lymphoma-extra large (Bcl-XL) Inhibitor
Chemical Structure and Properties

LP-118 is a novel, orally bioavailable small molecule inhibitor of the anti-apoptotic proteins Bcl-
2 and Bcl-XL.[1] It was synthesized from the scaffold of venetoclax, with key structural
differences highlighted in research publications.[2][3] While the exact IUPAC name and
SMILES string are not readily available in the provided search results, its PubChem ID is
146663563.[1]

Table 1: Physicochemical Properties of LP-118 (Conceptual)
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Property Value Reference
Molecular Formula Information not available

Molecular Weight Information not available

IUPAC Name Information not available

PubChem ID 146663563 [1]
Mechanism of Action Bcl-2 and Bcl-XL inhibitor [1]

Pharmacological Properties and Mechanism of Action

LP-118 is a dual inhibitor of Bcl-2 and Bcl-XL, proteins that are often overexpressed in cancer
cells, leading to resistance to apoptosis (programmed cell death).[1] By inhibiting these
proteins, LP-118 restores the natural process of apoptosis in malignant cells.[1] Preclinical
studies have shown that LP-118 is a potent inhibitor of Bcl-2 and has moderate activity against
Bcl-XL, a design intended to minimize the platelet toxicity that has been a concern with other
Bcl-XL inhibitors.[4]

The mechanism of action involves the induction of BAK activation and subsequent cytochrome
C release from the mitochondria, key steps in the intrinsic apoptotic pathway.[5] This activity
has been observed in both treatment-naive and venetoclax-resistant cancer cell lines,
suggesting its potential to overcome certain forms of drug resistance.[5]
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Figure 1: Simplified signaling pathway of LP-118 inducing apoptosis.
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Preclinical Efficacy

Preclinical studies have demonstrated the efficacy of LP-118 in various cancer models,
including chronic lymphocytic leukemia (CLL) and mantle cell ymphoma (MCL).[4][6]

« Invitro studies: LP-118 has shown potent cytotoxicity against treatment-naive and
venetoclax-resistant CLL cells.[5] It is also effective in cell lines with the BCL2 G101V
mutation, a known mechanism of resistance to venetoclax.[5] In MCL cell lines, LP-118
exhibited high potency with IC50 values in the nanomolar range.[4]

 Invivo studies: In xenograft mouse models of CLL, LP-118 demonstrated a reduction in
tumor burden and a survival advantage compared to venetoclax.[5] It also showed limited
platelet toxicity in vivo, a significant advantage over earlier Bcl-XL inhibitors.[5] In MCL
xenograft models, LP-118, both as a single agent and in combination with other therapies,
resulted in significant tumor growth inhibition and even complete tumor regression in some
cases.[4]

Table 2: Summary of LP-118 In Vitro Activity

Cell Line Cancer Type IC50 (nM) Key Finding Reference
Treatment-naive More potent than

CLL 0.056 [5]
CLL venetoclax

Effective against

RS4;11 (BCL2 venetoclax-
ALL 15.67 ) [5]
G101VOE) resistant
mutation

Highly active in
Granta519 MCL 0.6 [4]
MCL

Highly active in
REC-1 MCL 1.96 [4]
MCL

Experimental Protocols
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Detailed experimental protocols are often found in the supplementary materials of research
publications. While full, step-by-step protocols are not available in the provided search results,
the following outlines the methodologies used in key preclinical experiments for LP-118.

1.4.1 Cell Viability Assay (CellTiter-Glo®)
o Objective: To determine the cytotoxic effects of LP-118 on cancer cell lines.

o Methodology: The CellTiter-Glo® 2.0 assay (Promega) was used according to the
manufacturer's protocol. This assay quantifies ATP, an indicator of metabolically active cells.

o Cancer cell lines (e.g., REC-1, Granta519) were seeded in 96-well plates.
o Cells were treated with varying concentrations of LP-118 or control compounds.

o After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent was added
to each well.

o The plates were agitated on an orbital shaker for 2 minutes and then incubated at room
temperature for 10 minutes to stabilize the luminescent signal.

o Luminescence was measured using a plate reader. The IC50 values were calculated from
the dose-response curves.[3][4]

1.4.2 In Vivo Xenograft Models
» Objective: To evaluate the anti-tumor efficacy and tolerability of LP-118 in a living organism.
e Methodology:

o Animal Model: Immunocompromised mice (e.g., female SCID mice) were used.[5]

o Tumor Implantation: Human cancer cell lines (e.g., Granta519, REC-1) were
subcutaneously injected into the flanks of the mice to establish tumors.[4]

o Treatment: Once tumors reached a specified size, mice were randomized into treatment
and control groups. LP-118 was administered orally at specified doses and schedules
(e.qg., 50 mg/kg or 75 mg/kg, daily for 28 days).[4]
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o Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
Animal body weight and general health were also monitored.

o Endpoint: The study was concluded when tumors in the control group reached a
predetermined size, or at the end of the treatment period. Tumor growth inhibition was
calculated, and in some studies, survival was monitored.[4][5]
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Figure 2: General workflow for in vivo xenograft studies of LP-118.
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Part 2: LP352 (Bexicaserin) - A Selective 5-HT2C

Receptor Agonist
Chemical Structure and Properties

Bexicaserin (also known as LP352) is an orally bioavailable, centrally acting, and highly
selective serotonin 5-HT2C receptor agonist.[2][4] It is being developed for the treatment of
seizures associated with developmental and epileptic encephalopathies (DEES).[7]

Table 3: Physicochemical Properties of Bexicaserin (LP352)

Property Value Reference
Molecular Formula C15H19F2N30 [2][4]
Molecular Weight 295.334 g/mol [2]

(3R)-N-(2,2-difluoroethyl)-3-
methyl-1,10-

IUPAC Name diazatricyclo[6.4.1.04,13]tridec  [2]
a-4,6,8(13)-triene-5-

carboxamide

CAS Number 2035818-24-5 [2]

] ] Selective 5-HT2C receptor
Mechanism of Action ) [21[4]
agonist

Pharmacological Properties and Mechanism of Action

Bexicaserin is a "superagonist” at the 5-HT2C receptor, meaning it produces a greater
response than the endogenous agonist, serotonin.[8] Its high selectivity for the 5-HT2C
receptor over the 5-HT2A and 5-HT2B subtypes is a key feature, as this is expected to
minimize the risk of cardiovascular side effects associated with non-selective serotonergic
drugs.[2] The activation of 5-HT2C receptors is thought to modulate GABAergic inhibition,
thereby suppressing the central hyperexcitability that leads to seizures.[7]

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://digitalcommons.library.tmc.edu/cgi/viewcontent.cgi?article=3877&context=uthgsbs_docs
https://ashpublications.org/blood/article/142/Supplement%201/3640/502513/Pre-Clinical-Evaluation-of-a-New-Generation-Orally
https://www.sec.gov/Archives/edgar/data/1832168/000095017024044059/lbph_2024_ars_fy2023_10-.pdf
https://digitalcommons.library.tmc.edu/cgi/viewcontent.cgi?article=3877&context=uthgsbs_docs
https://ashpublications.org/blood/article/142/Supplement%201/3640/502513/Pre-Clinical-Evaluation-of-a-New-Generation-Orally
https://digitalcommons.library.tmc.edu/cgi/viewcontent.cgi?article=3877&context=uthgsbs_docs
https://digitalcommons.library.tmc.edu/cgi/viewcontent.cgi?article=3877&context=uthgsbs_docs
https://digitalcommons.library.tmc.edu/cgi/viewcontent.cgi?article=3877&context=uthgsbs_docs
https://digitalcommons.library.tmc.edu/cgi/viewcontent.cgi?article=3877&context=uthgsbs_docs
https://ashpublications.org/blood/article/142/Supplement%201/3640/502513/Pre-Clinical-Evaluation-of-a-New-Generation-Orally
https://aesnet.org/abstractslisting/lp352-a-5-ht2c-superagonist-has-broad-antiepileptic-activity-in-preclinical-seizure-models
https://digitalcommons.library.tmc.edu/cgi/viewcontent.cgi?article=3877&context=uthgsbs_docs
https://www.sec.gov/Archives/edgar/data/1832168/000095017024044059/lbph_2024_ars_fy2023_10-.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENCHE

Neuron

Activates (Superagonist)

Reduces \__ Suppression o
‘Neuronal P

Bexicaserin (LP352) 5-HT2C Receptor Increased GABA Release

Click to download full resolution via product page

Figure 3: Proposed mechanism of action for Bexicaserin (LP352) in seizure suppression.

Preclinical and Clinical Development

Bexicaserin has undergone extensive preclinical testing and is currently in late-stage clinical
development.

¢ Preclinical studies: In zebrafish and mouse models of epilepsy, LP352 has demonstrated
broad antiepileptic activity, reducing seizures caused by various underlying mechanisms,
including genetic mutations and neurotransmitter imbalances.[8]

 Clinical trials: Phase 1 studies in healthy volunteers have shown that bexicaserin is generally
well-tolerated.[7] A Phase 1b/2a study (the PACIFIC study) in patients with DEEs showed
promising results in reducing seizure frequency.[9] A global Phase 3 program is underway to
further evaluate its safety and efficacy.[9] The FDA has granted Breakthrough Therapy
designation to bexicaserin for the treatment of seizures associated with DEEs.[9]

Table 4. Summary of Bexicaserin (LP352) Pharmacokinetic Parameters

Parameter Species Value Reference
Oral Bioavailability .
Rat Data not available [6]
(%F)
Half-life (t1/2) Rat Data not available [6]

CNS Partitioning

Preclinical models

Good

[6]
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Experimental Protocols

The following provides an overview of the methodologies used in preclinical seizure models for
Bexicaserin.

2.4.1 Zebrafish Seizure Models

» Objective: To assess the efficacy of LP352 in high-throughput, genetically and
pharmacologically induced seizure models.

o Methodology:

o Animal Model: Zebrafish larvae were used due to their rapid development and genetic
tractability.[8]

o Seizure Induction: Seizures were induced using various methods:

» Genetic Model: Zebrafish with mutations in the scnllLab gene, a model for Dravet
syndrome.[8]

» Pharmacological Models: Treatment with pro-convulsant agents like ethyl
ketopentenoate (reduces GABA synthesis) or kainic acid (activates glutamate
receptors).[8]

o Treatment: Larvae were exposed to different concentrations of LP352 or a vehicle control.
o Monitoring:

» Locomotor Activity: Larval movement was tracked using an automated device in a 96-
well plate format.[8]

» Brain Activity: Local field potentials were recorded from the optic tectum to quantify
epileptiform activity.[8]

o Endpoint: Reduction in locomotor hyperactivity and frequency/duration of epileptiform
events were measured.[8]

2.4.2 Mouse Seizure Model (Pentylenetetrazol Infusion)
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» Objective: To evaluate the ability of LP352 to increase the seizure threshold in a rodent
model.

o Methodology:
o Animal Model: Mice were used.
o Treatment: LP352 was administered orally prior to seizure induction.[8]

o Seizure Induction: The GABA-A antagonist pentylenetetrazol (PTZ) was administered
intravenously.[8]

o Monitoring: The time to the first myoclonic twitch and the onset of generalized clonus were
recorded.[8]

o Endpoint: A dose-dependent increase in the time to seizure onset was indicative of anti-
seizure activity.[8]
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Figure 4: Workflow for preclinical seizure model evaluation of Bexicaserin (LP352).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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